

leniolisib first-in-class kinase inhibitor

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Compound Focus: Leniolisib

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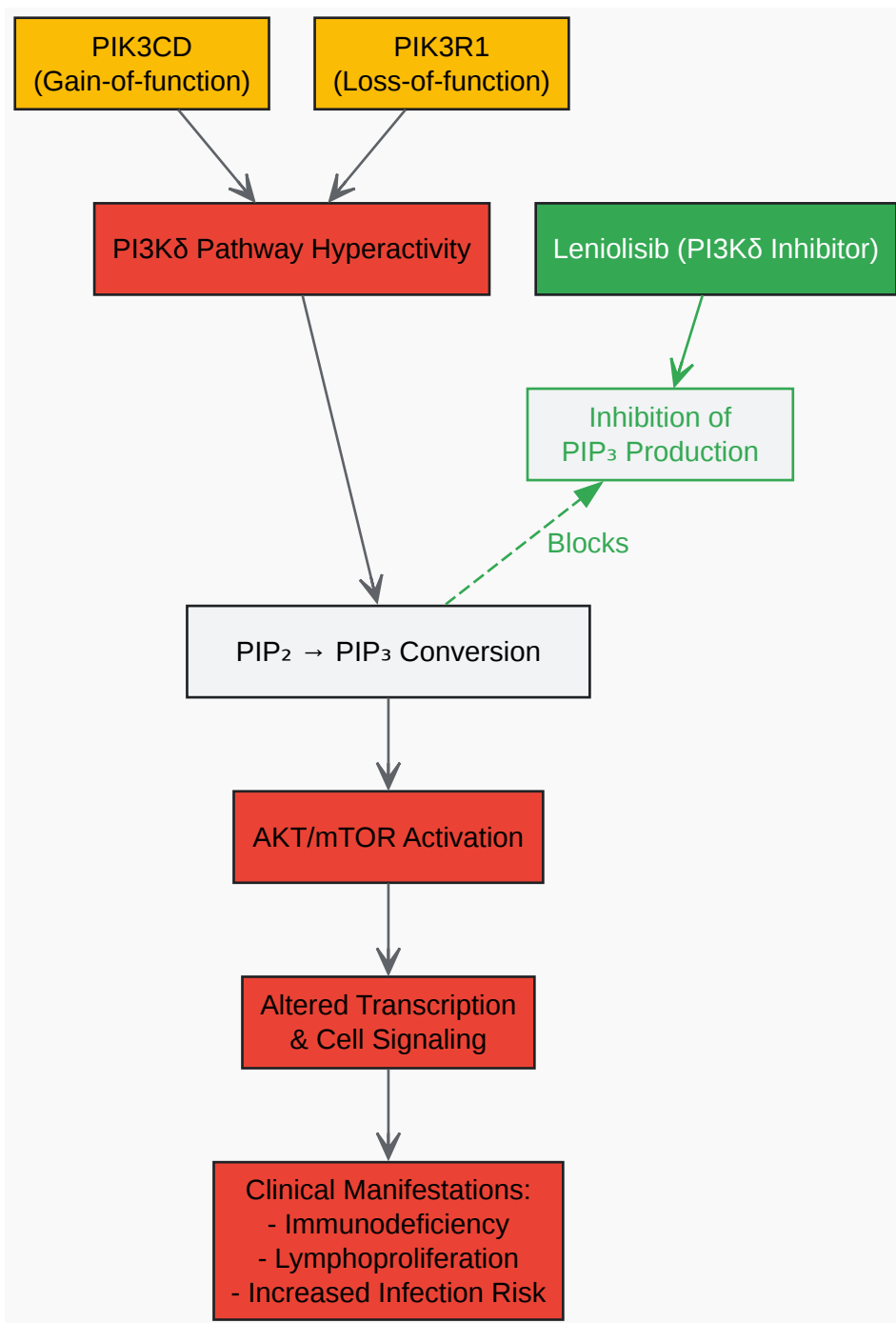
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Mechanism of Action and Pharmacology

Leniolisib is a targeted therapy designed to correct the specific immune dysregulation and deficiency in APDS.

Signaling Pathway and Drug Target

APDS is caused by gain-of-function variants in **PIK3CD** (encoding the p110 δ catalytic subunit) or loss-of-function variants in **PIK3R1** (encoding the p85 α regulatory subunit) [1] [2]. These genetic defects lead to constitutive hyperactivity of the PI3K δ pathway. The following diagram illustrates the pathological pathway and **leniolisib**'s mechanism of action.



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Diagram: **Leniolisib** inhibits the hyperactive *PI3Kδ* pathway in APDS, which is driven by *PIK3CD* or *PIK3R1* gene variants. By blocking the *p110δ* subunit, it reduces downstream *PIP₃* production and *AKT/mTOR* signaling, countering immune dysregulation [3] [1] [2].

In this pathway, PI3K δ normally converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). Hyperactive PI3K δ in APDS causes excessive PIP3 production, leading to over-activation of the AKT/mTOR pathway. This disrupts normal immune cell development and function, resulting in the disease's clinical hallmarks [3] [2]. **Leniolisib** binds to the active site of the p110 δ subunit, competitively inhibiting PI3K δ and reducing PIP3 production [3].

Pharmacokinetics and Metabolism

The table below summarizes the key pharmacokinetic parameters of **leniolisib**, primarily based on data from the approved 70 mg twice-daily dosing regimen [3].

PK Parameter	Profile
Absorption & Tmax	Rapidly absorbed; Tmax ~1 hour post-dose. Food effect is negligible.
Distribution	Volume of distribution: ~28.5 L. Plasma protein binding: 94.5%.
Metabolism	Primarily hepatic, mediated mainly by CYP3A4 (94.5%) . Minor contributions from CYP3A5, CYP1A2, and CYP2D6.
Elimination	Mean half-life: ~10 hours (effective half-life ~7 hours). Excreted ~67% in feces and ~25.5% in urine (~6% as unchanged parent drug).
Drug Interaction Potential	Co-administration with strong CYP3A4 inducers or inhibitors is expected to significantly affect exposure.

Clinical Trial Data and Efficacy

Leniolisib's efficacy and safety have been evaluated in multiple clinical trials, leading to its initial approval and ongoing investigation in younger pediatric populations.

Pivotal Phase III Trial in Patients ≥ 12 Years

A 12-week, randomized, placebo-controlled, triple-blinded phase III trial (NCT02435173) established the efficacy of **leniolisib** in patients 12 years and older [2] [4].

Experimental Protocol:

- **Design:** 12-week, global, triple-blinded, placebo-controlled, fixed-dose study.
- **Patients:** 31 patients aged ≥ 12 years with genetically confirmed APDS. Randomized 2:1 to **leniolisib** (70 mg) or placebo twice daily.
- **Primary Endpoints:** 1) Change from baseline in the sum of product diameters of index lymph nodes (measuring lymphoproliferation). 2) Change from baseline in the percentage of naïve B cells out of total B cells (measuring immune correction) [2].

Key Efficacy Results: The trial successfully met both co-primary endpoints. The data below are presented for the overall population and by age subgroup [2] [4].

Population	Endpoint	Leniolisib Group (LS Mean)	Placebo Group (LS Mean)	Adjusted Mean Difference (95% CI)	P-value
Overall (N=31)	Reduction in lymph node size (log10)	-0.25	-	-0.25 (-0.38, -0.12)	p=0.0006
	Increase in naïve B cells (%)	37.30	-	37.30 (24.06, 50.54)	p=0.0002
Adolescents (12-17 yrs)	Reduction in lymph node size (log10)	-0.4	-0.1	-	Reported significant
	Increase in naïve B cells (%)	44.5	-16.5	-	Reported significant
Adults (≥ 18 yrs)	Reduction in lymph node size (log10)	-0.3	0.1	-	Reported significant

Population	Endpoint	Leniolisib Group (LS Mean)	Placebo Group (LS Mean)	Adjusted Mean Difference (95% CI)	P-value
	Increase in naïve B cells (%)	28.4	-1.1	-	Reported significant

Secondary endpoints also showed significant benefits, including reduced spleen volume (adjusted mean difference: -186 cm^3 ; 95% CI, -297 to -76.2 ; $P=0.0020$) and improvements in other lymphocyte subsets and serum IgM levels [2].

Long-Term Safety and Efficacy

An interim analysis of an ongoing open-label extension (OLE) study demonstrated sustained safety and efficacy with long-term **leniolisib** use [1].

- **Design:** Patients who completed the phase III trial or had prior PI3K δ inhibitor exposure received **leniolisib** 70 mg twice daily.
- **Results:** At data cut-off (Dec 2021), with a median exposure of 102 weeks (n=37):
 - **Safety:** Most adverse events (AEs) were Grade 1-3. No Grade 4 AEs or treatment-related deaths were reported [1].
 - **Efficacy:** Patients showed reduced annualized infection rates ($p=0.004$), and 10 out of 27 patients on immunoglobulin replacement therapy (IRT) could reduce their therapy [1]. Reductions in lymphadenopathy and splenomegaly were maintained [1].

Pediatric Development (Ages 1-11 Years)

The clinical development program has been extended to younger children. A supplemental New Drug Application (sNDA) for children aged 4-11 years has been granted **Priority Review** by the FDA, with a target action date of **January 31, 2026** [5] [6] [7].

- **Supporting Data:** A single-arm Phase III trial (NCT05438407) in children aged 4-11 years (n=21) met its primary endpoints, showing reduced lymphadenopathy and increased naïve B cells over 12 weeks, consistent with results in older patients. The therapy was well-tolerated with no serious drug-related AEs [5] [7].

- **Ongoing Trial: Leniolisib** is also being investigated in a Phase III trial (NCT05693129) for children aged 1-6 years with APDS [5].

Dosage, Administration, and Safety

- **Recommended Dosage:** 70 mg taken orally twice daily, approximately 12 hours apart, with or without food [3].
- **Dose Adjustments:** Recommended for patients with moderate to severe hepatic impairment and when used concomitantly with strong CYP3A4 inhibitors [3].
- **Safety Profile: Leniolisib** has been well-tolerated in clinical trials. In the pivotal Phase III trial, fewer patients receiving **leniolisib** (23.8%) reported treatment-related AEs compared to placebo (30.0%). Most AEs were mild to moderate (Grade 1-2) in severity [2]. The long-term OLE study confirmed this favorable safety profile with exposures up to 5 years [1].

Leniolisib represents a significant advancement as the first targeted therapy for APDS, directly addressing the hyperactive PI3K δ pathway at the root of the disease. Its development program demonstrates a clear commitment to addressing the unmet need across the entire age spectrum of APDS patients, from young children to adults.

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